1-Cyclohexylcyclopropan-1-ol
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Overview
Description
1-Cyclohexylcyclopropan-1-ol is a chemical compound with the CAS Number: 112650-62-1 . It has a molecular weight of 140.23 and its IUPAC name is 1-cyclohexylcyclopropanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H16O/c10-9(6-7-9)8-4-2-1-3-5-8/h8,10H,1-7H2
. This indicates that the molecule consists of 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is -10 degrees Celsius .Scientific Research Applications
Stereocontrolled Synthesis
1-Cyclohexylcyclopropan-1-ol is involved in the stereocontrolled synthesis of complex organic molecules. Baird, Huber, and Clegg (2001) demonstrated the preparation of a range of racemic 2-(2-aminoalkyl)-1-hydroxycyclopropanes, highlighting the molecule's role in precise stereochemical control in synthesis processes (Baird, Huber, & Clegg, 2001).
Sound Speeds and Compressibilities Studies
Research by Oswal, Prajapati, Ghael, and Ijardar (2004) on mixtures involving compounds similar to this compound, like alkanols and cycloalkanes, provides insights into their physical properties such as isentropic compressibilities and excess molar volumes. Such studies are crucial for understanding the interactions and molecular dynamics in mixtures containing cycloalkanes and alkanols (Oswal, Prajapati, Ghael, & Ijardar, 2004).
Conformational Restriction in Bioactive Compounds
Kazuta, Matsuda, and Shuto (2002) explored the use of cyclopropane derivatives, including structures similar to this compound, for restricting the conformation of biologically active compounds. This approach is used to enhance activity and investigate bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Role in Natural Product Synthesis and Biological Activities
Coleman and Hudson (2016) discuss the importance of compounds like this compound in the synthesis and biological activities of natural products. The chapter emphasizes the ubiquity of the cyclopropane moiety in natural products and its associated biological activities, such as antifungal, antimicrobial, and antitumoral effects (Coleman & Hudson, 2016).
Versatility as Intermediates in Asymmetric Synthesis
Jida, Guillot, and Ollivier (2007) demonstrated that derivatives similar to this compound, such as azabicyclo[3.1.0]hexane-1-ols, serve as versatile intermediates in the asymmetric synthesis of pharmacologically active products. These compounds can undergo selective rearrangement, leading to the formation of various biologically active structures (Jida, Guillot, & Ollivier, 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .
Properties
IUPAC Name |
1-cyclohexylcyclopropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-9(6-7-9)8-4-2-1-3-5-8/h8,10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLOKLDPBPVGSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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